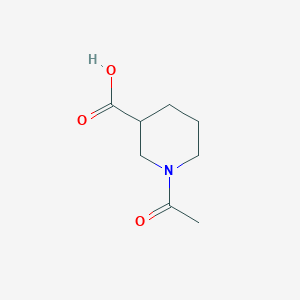

1-Acetylpiperidine-3-carboxylic acid

Description

The exact mass of the compound 1-Acetylpiperidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Acetylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPIDTOGVIDBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291214 | |

| Record name | 1-Acetyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2637-76-5 | |

| Record name | 1-Acetyl-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Acetylpiperidine-3-carboxylic acid" synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Acetylpiperidine-3-carboxylic acid (N-Acetylnipecotic Acid)

Abstract

1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid, is a pivotal chemical intermediate in pharmaceutical research and development. As a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, this molecule serves as a foundational scaffold for the synthesis of a wide array of neurologically active agents.[1][2][3] The modulation of GABAergic neurotransmission is a key strategy in treating disorders such as epilepsy, anxiety, and neuropathic pain.[2] This guide provides a comprehensive overview of the principal synthetic pathways to 1-Acetylpiperidine-3-carboxylic acid, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. We will explore the classical approach involving the catalytic hydrogenation of nicotinic acid followed by N-acetylation, as well as touch upon advanced asymmetric strategies for producing enantiomerically pure derivatives.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-Acetylpiperidine-3-carboxylic acid can be logically approached by disconnecting the target molecule into readily available precursors. The most direct retrosynthetic analysis reveals two key transformations: the formation of the N-acetyl amide bond and the reduction of an aromatic pyridine ring.

Caption: Overall workflow for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.

Advanced and Asymmetric Synthesis Strategies

For many pharmaceutical applications, controlling the stereochemistry at the C3 position of the piperidine ring is crucial. This requires asymmetric synthesis routes that establish the desired chirality from the outset. These methods are more complex and resource-intensive than the racemic route but are indispensable for producing single-enantiomer drugs.

One common strategy involves starting from a chiral pool material, such as an amino acid. For example, enantiomerically pure derivatives of nipecotic acid have been synthesized in multiple steps starting from L-aspartic acid or N-Cbz-beta-alanine. [1]These syntheses often involve:

-

Chiral Induction: Using chiral auxiliaries (e.g., Evans's chemistry) to direct the stereoselective formation of new chiral centers.

-

Sequential Alkylations: Stepwise introduction of side chains onto a chiral scaffold.

-

Ring-Closing Reactions: Intramolecular reactions, such as reductive amination, to form the piperidine ring with the desired stereochemistry. [1] While a full protocol is beyond the scope of this guide, these methods highlight the sophisticated chemical strategies employed to access optically pure building blocks like (S)- or (R)-1-Acetylpiperidine-3-carboxylic acid for advanced drug development.

Physicochemical Properties and Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [4][5] |

| Molecular Weight | 171.19 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [4][6] |

| Melting Point | 131-132 °C | [4][7] |

| Boiling Point | 374.0 ± 35.0 °C (Predicted) | [4][7] |

| Density | 1.213 g/cm³ | [4][7] |

| CAS Number | 2637-76-5 | [5][7] |

Standard analytical techniques for confirmation include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, showing characteristic peaks for the acetyl group and the piperidine ring protons and carbons. [8]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and the amide carbonyl (~1630-1650 cm⁻¹). [8]* Mass Spectrometry: To verify the molecular weight of the compound. [8]

Conclusion

The synthesis of 1-Acetylpiperidine-3-carboxylic acid is a well-established process that is fundamental to the development of novel therapeutics targeting the GABA system. The primary pathway, involving the catalytic hydrogenation of inexpensive nicotinic acid followed by a robust N-acetylation, provides an efficient route to the racemic material. For applications demanding stereochemical purity, more elaborate asymmetric syntheses originating from the chiral pool are employed. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to successfully synthesize and utilize this valuable chemical intermediate in their drug discovery and development endeavors.

References

- Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI. [Link]

-

Synthesis of N-acetyl isonipecotic acid. (n.d.). PrepChem.com. [Link]

-

1-Acetylpiperidine-3-carboxylic acid. (2024). ChemBK. [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).

-

1-Acetylpiperidine-3-carboxylic acid, 97%. (n.d.). Advent Chembio. [Link]

- Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. (n.d.).

-

1-Acetylpiperidine-4-carboxylic acid | C8H13NO3. (n.d.). PubChem. [Link]

-

(s)-1-acetylpiperidine-3-carboxylic Acid. (n.d.). Tradeindia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]

- 6. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]

- 8. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]

An In-depth Technical Guide to the Chemical Properties of 1-Acetylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Landscape

1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid). The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives have garnered significant attention for their diverse pharmacological activities.[1] The introduction of an acetyl group on the nitrogen atom and a carboxylic acid at the 3-position creates a molecule with specific stereochemical and electronic properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the chemical properties of 1-acetylpiperidine-3-carboxylic acid, focusing on its synthesis, characterization, and reactivity, to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

1-Acetylpiperidine-3-carboxylic acid possesses a chiral center at the C3 position of the piperidine ring, leading to the existence of (R) and (S) enantiomers. The molecule integrates a tertiary amide and a carboxylic acid functional group, which dictate its chemical behavior and physical properties.

A summary of the key physicochemical properties of 1-acetylpiperidine-3-carboxylic acid is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₃ | [2] |

| Molecular Weight | 171.19 g/mol | [2] |

| CAS Number | 2637-76-5 | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 131-132 °C | [2] |

| Boiling Point (Predicted) | 374.0 ± 35.0 °C | [2] |

| Density (Predicted) | 1.213 g/cm³ | [2] |

| Solubility | Soluble in water (approx. 2 g/L) | [2] |

| pKa (Predicted) | 4.25 ± 0.20 | [2] |

Table 1: Physicochemical properties of 1-Acetylpiperidine-3-carboxylic acid.

Synthesis of 1-Acetylpiperidine-3-carboxylic Acid

Experimental Protocol: N-acetylation of Piperidine-3-carboxylic Acid (Adapted)

Disclaimer: This protocol is an adapted procedure and should be optimized and validated in a laboratory setting.

Materials:

-

Piperidine-3-carboxylic acid

-

Acetic anhydride

-

Sodium acetate (optional, as a base)

-

Ethyl ether (or other suitable non-polar solvent for trituration)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend piperidine-3-carboxylic acid in a suitable volume of acetic anhydride. The addition of a catalytic amount of sodium acetate can be employed to facilitate the reaction.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is in the range of 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride can be removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is then triturated with a non-polar solvent, such as ethyl ether, to induce precipitation of the product. The solid product is collected by filtration, washed with cold ether, and dried under vacuum.

Spectroscopic Characterization

The structural elucidation of 1-acetylpiperidine-3-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for the 3-isomer is not available in the searched literature, data for the isomeric 1-acetylpiperidine-4-carboxylic acid and general principles of spectroscopy provide a strong basis for interpretation.[5]

¹H NMR Spectroscopy

The proton NMR spectrum of 1-acetylpiperidine-3-carboxylic acid is expected to exhibit characteristic signals for the acetyl group protons, the piperidine ring protons, and the carboxylic acid proton. The acetyl methyl protons would appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm. The protons on the piperidine ring will present as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the piperidine ring and the acetyl methyl group. The carbonyl carbon of the carboxylic acid is expected to resonate at approximately 175-180 ppm, while the amide carbonyl of the acetyl group will appear around 170 ppm. The carbons of the piperidine ring will have chemical shifts in the aliphatic region, and the acetyl methyl carbon will be observed at a more upfield position.

Infrared (IR) Spectroscopy

The IR spectrum of 1-acetylpiperidine-3-carboxylic acid is characterized by strong absorptions corresponding to the carbonyl stretching vibrations of the carboxylic acid and the amide. The C=O stretch of the carboxylic acid is typically observed in the region of 1700-1725 cm⁻¹, while the amide C=O (Amide I band) appears around 1630-1650 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected in the region of 2500-3300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 1-acetylpiperidine-3-carboxylic acid will show a molecular ion peak corresponding to its molecular weight (171.19 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). For N-acetylated piperidines, fragmentation involving the piperidine ring and the acetyl group can also be expected. For instance, the mass spectrum of the isomeric 1-acetylpiperidine-4-carboxylic acid shows a prominent peak at m/z 128.[5]

Reactivity and Applications

The chemical reactivity of 1-acetylpiperidine-3-carboxylic acid is governed by its two primary functional groups: the carboxylic acid and the tertiary amide.

-

Carboxylic Acid Reactivity: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are fundamental in utilizing this molecule as a building block for more complex structures in drug discovery.

-

Amide Reactivity: The N-acetyl group is a tertiary amide and is generally less reactive than the carboxylic acid. However, it influences the conformational preferences of the piperidine ring and the basicity of the nitrogen atom.

The primary application of 1-acetylpiperidine-3-carboxylic acid and its derivatives is as a key intermediate in the synthesis of pharmacologically active compounds. The parent compound, nipecotic acid, is a known GABA uptake inhibitor, and its derivatives are explored for their potential in treating neurological disorders.[1] The N-acetylated form serves as a versatile scaffold for further chemical modifications to explore structure-activity relationships in various drug discovery programs.

Conclusion

1-Acetylpiperidine-3-carboxylic acid is a valuable synthetic intermediate with a rich chemical profile. Its well-defined structure, coupled with the reactivity of its carboxylic acid and amide functionalities, makes it a versatile tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in the design and development of novel therapeutic agents. This guide provides a foundational understanding of these key chemical properties, serving as a valuable resource for researchers in the field.

References

-

1-Acetylpiperidine-3-carboxylic acid. ChemBK. [Link]

-

1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]

-

N-Terminus Acetylation Protocol. CDN. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

-

Synthesis of STAGE A: 1-Acetyl-4-piperidinecarboxylic acid. PrepChem.com. [Link]

-

1-Acetyl-4-piperidinecarboxylic acid. NIST WebBook. [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical Research. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]

-

Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of Utah. [Link]

- A kind of preparation method of (S)-nipecotic acid.

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. prepchem.com [prepchem.com]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-Acetylpiperidine-3-carboxylic acid" CAS number 2637-76-5

An In-Depth Technical Guide to 1-Acetylpiperidine-3-carboxylic Acid (CAS: 2637-76-5)

Abstract

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-3-carboxylic acid (CAS: 2637-76-5), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The document delves into its fundamental physicochemical properties, detailed synthesis protocols, and critical applications, with a particular focus on its emerging role as a component in the synthesis of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs). It further outlines robust analytical methodologies for quality control and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Core Concepts and Strategic Importance

1-Acetylpiperidine-3-carboxylic acid, also known as N-acetylnipecotic acid, is a derivative of the piperidine scaffold, a privileged structure in drug discovery due to its frequent appearance in the architecture of approved pharmaceuticals.[1] The molecule's strategic value stems from its bifunctional nature: a secondary amide that offers metabolic stability and defined geometry, and a carboxylic acid handle that allows for straightforward chemical modification and linkage to other molecular fragments.

Its classification as a "Protein Degrader Building Block" highlights its contemporary relevance.[2] In this context, it serves as a sophisticated linker component in the assembly of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Key Identifiers:

-

Systematic Name: 1-acetylpiperidine-3-carboxylic acid

-

Common Synonyms: 1-acetylnipecotic acid, N-Acetylnipecotic acid[1]

-

CAS Number: 2637-76-5[2]

-

Molecular Weight: 171.19 g/mol [3]

Physicochemical Properties

The physical and chemical characteristics of 1-Acetylpiperidine-3-carboxylic acid dictate its behavior in both synthetic and biological environments. It typically presents as a white to light yellow crystalline powder.[1] Its solubility profile, including solubility in water, methanol, and DMSO, is governed by the presence of both the polar carboxylic acid group and the more nonpolar acetylated piperidine ring.[1][4]

| Property | Value | Source(s) |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | ≥97% (Typical) | [2] |

| Melting Point | 130.0 - 134.0 °C | |

| Water Solubility | Approx. 2 g/L | [1] |

| Storage | Room temperature, in a dry, sealed container | [2][5] |

Synthesis and Chemical Reactivity

Principle of Synthesis

The most direct and common method for preparing 1-Acetylpiperidine-3-carboxylic acid is through the N-acetylation of its parent amino acid, piperidine-3-carboxylic acid (nipecotic acid).[1] This reaction utilizes an acetylating agent, typically acetic anhydride, to introduce the acetyl group onto the secondary amine of the piperidine ring. The choice of acetic anhydride is strategic; it is a potent, readily available, and efficient reagent for this transformation. The reaction mechanism involves the nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate leaving group.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.

Materials:

-

Piperidine-3-carboxylic acid

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxylic acid in a sufficient volume of acetic anhydride.

-

Heating: Heat the solution to reflux for approximately 2-3 hours under constant stirring. The elevated temperature is necessary to drive the acylation to completion.

-

Cooling & Stirring: After the reflux period, allow the reaction mixture to cool to room temperature and continue stirring for 12-16 hours. This extended stirring ensures the reaction proceeds to maximum conversion.[6]

-

Concentration: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator. This step is critical for isolating the crude product.

-

Precipitation & Trituration: To the resulting residue, add diethyl ether and stir vigorously. The product is generally insoluble in ether, causing it to precipitate as a solid, while some impurities may remain dissolved. This process is known as trituration.[6]

-

Isolation & Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove residual impurities. Dry the collected solid under vacuum to yield the final product, 1-Acetylpiperidine-3-carboxylic acid.

Workflow Diagram: N-Acetylation Synthesis

Caption: Workflow for the synthesis of 1-Acetylpiperidine-3-carboxylic acid.

Applications in Research & Drug Development

The primary utility of 1-Acetylpiperidine-3-carboxylic acid is as an intermediate and structural motif in the synthesis of complex, biologically active molecules.[1][4]

Heterocyclic Building Block

It serves as a valuable starting material for creating diverse libraries of compounds. The carboxylic acid can be readily converted into esters, amides, or other functional groups, enabling its incorporation into larger molecular frameworks. Derivatives of the piperidine scaffold are investigated for a wide range of therapeutic targets, including CDK inhibitors and CCR5 antagonists for HIV treatment.[7] Furthermore, related piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Cathepsin K, an enzyme implicated in osteoporosis.[8]

Linkerology for Targeted Protein Degradation

A cutting-edge application is its use in the linker of PROTACs. A PROTAC molecule consists of three parts: a "warhead" that binds to the target protein, an "E3 ligase ligand" that recruits the cell's degradation machinery, and a "linker" that connects the two. The properties of the linker are critical for the PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex it forms. 1-Acetylpiperidine-3-carboxylic acid provides a semi-rigid, synthetically tractable scaffold ideal for constructing these linkers, offering a balance of stability and conformational control.

Caption: Conceptual structure of a PROTAC, highlighting the linker's role.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of 1-Acetylpiperidine-3-carboxylic acid is paramount for its use in research and development. Standard analytical techniques include NMR, LC-MS, and HPLC.[5]

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol, adapted from established methods for similar compounds, is suitable for determining the purity of a sample.[9] The principle of RP-HPLC is to separate compounds based on their hydrophobicity.

Equipment and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reverse-phase column (e.g., Newcrom R1 or equivalent)[9]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for MS compatibility) or Phosphoric acid

-

Sample of 1-Acetylpiperidine-3-carboxylic acid

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 30:70 v/v). Acidify the aqueous portion with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid, which results in better peak shape.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Dilute as necessary for analysis.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

-

Data Interpretation: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Table of HPLC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) | Standard for separating moderately polar organic molecules.[9] |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | Provides good separation and is compatible with MS detection.[9] |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | UV at 210 nm | The amide bond provides sufficient UV absorbance for detection. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Safety, Handling, and Storage

Proper handling of 1-Acetylpiperidine-3-carboxylic acid is essential to ensure laboratory safety. It is classified as an irritant.

Hazard Identification

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Physical Hazards: None identified.[10]

Table of Safety Information

| Category | Information | Source(s) |

| GHS Pictogram | Exclamation Mark (GHS07) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment: Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10] If dust is generated, a NIOSH-approved respirator is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Stability

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Stability: The compound is stable under normal storage conditions.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

1-Acetylpiperidine-3-carboxylic acid (CAS: 2637-76-5) is more than a simple chemical intermediate; it is a versatile and enabling tool for modern drug discovery. Its robust synthesis, well-defined physicochemical properties, and bifunctional nature make it an ideal building block for constructing complex molecular architectures. Its growing importance in the field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide provides the foundational knowledge required for scientists to handle, analyze, and strategically implement this valuable compound in their research endeavors.

References

-

1-Acetylpiperidine-3-carboxylic acid - ChemBK. (2024). ChemBK. [Link]

-

1-Acetylpiperidine-3-carboxylic acid, min 97%, 1 gram. (n.d.). Aladdin Scientific. [Link]

-

(s)-1-acetylpiperidine-3-carboxylic Acid. (n.d.). Tradeindia. [Link]

-

1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID, 2637-76-5. (n.d.). Chemcd. [Link]

-

1-Acetylpiperidine-3-carboxylic acid, 97%. (n.d.). Advent Chembio. [Link]

-

1-Acetylpiperidine-4-carboxylic acid. (2018). SIELC Technologies. [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]

- 4. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. 2637-76-5|1-Acetylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.co.uk [fishersci.co.uk]

"1-Acetylpiperidine-3-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 1-Acetylpiperidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

1-Acetylpiperidine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with a carboxylic acid functional group and a chiral center, makes it a versatile synthon for creating complex and stereochemically defined molecules. This guide provides a comprehensive technical overview of its core molecular profile, detailed synthetic protocols, analytical characterization, and key applications, particularly its role in the development of novel therapeutics. It is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this compound's utility and handling.

Core Molecular Profile

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective application in multi-step synthesis and drug design. This section details the structural and chemical identity of 1-Acetylpiperidine-3-carboxylic acid.

Chemical Structure and Stereochemistry

1-Acetylpiperidine-3-carboxylic acid possesses a piperidine ring N-acetylated at position 1 and substituted with a carboxylic acid group at position 3. The carbon at the 3-position is a stereocenter, meaning the molecule can exist as two distinct enantiomers, (S) and (R), or as a racemic mixture.[1] The specific stereochemistry is often critical for biological activity in drug candidates.[1][2]

Caption: Chemical structure of 1-Acetylpiperidine-3-carboxylic acid highlighting the C3 chiral center.

Physicochemical Properties

The compound is typically a white to off-white solid, stable under standard laboratory conditions.[1][3][4] Its properties make it suitable for a wide range of synthetic transformations common in pharmaceutical research.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₃ | [1][4][5][6] |

| Molecular Weight | 171.19 g/mol | [1][6][7] |

| CAS Number | 2637-76-5 (Racemate) | [3][5][6] |

| Melting Point | 131-132 °C | [3][8] |

| Boiling Point | 374.0 ± 35.0 °C (Predicted) | [3][8] |

| Density | ~1.21 g/cm³ | [3][8] |

| pKa | 4.25 ± 0.20 (Predicted) | [3][8] |

| Appearance | White to off-white crystalline solid | [1][3][4] |

Synthesis and Purification

The most direct and common synthesis of 1-Acetylpiperidine-3-carboxylic acid involves the N-acetylation of its precursor, piperidine-3-carboxylic acid (also known as nipecotic acid). This reaction is a standard amide bond formation.

Causality of Experimental Choices

The selection of acetic anhydride as the acetylating agent is based on its high reactivity, which allows the reaction to proceed efficiently without requiring a coupling agent. The anhydride serves as both the acetyl source and a solvent when used in excess. The reaction is typically performed under reflux to ensure it goes to completion. The subsequent workup is designed to remove excess acetic anhydride and acetic acid byproduct, with trituration in a non-polar solvent like ether precipitating the more polar product.

Experimental Protocol: N-Acetylation of Piperidine-3-carboxylic Acid

This protocol describes a robust method for the gram-scale synthesis of the target compound.

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3-carboxylic acid (1 eq.).

-

Reagent Addition : Add acetic anhydride (5-10 eq.) to the flask. The excess serves as the solvent.

-

Reaction Execution : Heat the mixture to reflux (approx. 140 °C) and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Isolation : Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporation) to remove the bulk of the acetic anhydride and acetic acid.

-

Purification : To the resulting residue, add diethyl ether and stir or sonicate (trituration). This will cause the product to precipitate as a solid.

-

Final Product : Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Acetylpiperidine-3-carboxylic acid as a white solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of 1-Acetylpiperidine-3-carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic methods provide a detailed fingerprint of the molecular structure.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (~2.1 ppm), multiple signals for the diastereotopic methylene and methine protons of the piperidine ring, and a broad singlet for the carboxylic acid proton.[1] |

| ¹³C NMR | Resonances for the acetyl methyl carbon, piperidine ring carbons, the acetyl carbonyl (~170 ppm), and the carboxylic acid carbonyl (~175-180 ppm).[1] |

| IR Spectroscopy | Characteristic C=O stretching bands for the amide carbonyl (~1630-1650 cm⁻¹) and the carboxylic acid carbonyl (~1700-1725 cm⁻¹), along with a broad O-H stretch.[1] |

| Mass Spec. (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z 172.1, confirming the molecular weight.[1] |

Applications in Medicinal Chemistry and Drug Discovery

The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its favorable physicochemical properties and its ability to act as a versatile scaffold.[2] The carboxylic acid moiety is also a critical functional group in drug design, often involved in key binding interactions with biological targets.[9]

Role as a Chiral Building Block

1-Acetylpiperidine-3-carboxylic acid serves as a valuable building block for synthesizing complex molecules where stereochemistry is crucial for efficacy and selectivity.[1][2] The carboxylic acid group can be readily converted to amides, esters, or other functional groups, while the piperidine ring provides a defined three-dimensional structure.

Utility in Protein Degrader Platforms

The compound is explicitly listed as a building block for protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).[5] In this context, the piperidine scaffold can be used as part of the linker or as a component of the E3 ligase-binding moiety, connecting a target-binding warhead to a component of the cell's natural protein disposal machinery.

Conceptual Drug Development Workflow

The molecule's journey from a simple building block to a key component of a complex drug candidate follows a logical synthetic pathway.

Caption: Conceptual flow from building block to a potential drug candidate.

Safety and Handling

As with all laboratory chemicals, 1-Acetylpiperidine-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

1-Acetylpiperidine-3-carboxylic acid is a high-value synthetic intermediate with a well-defined molecular structure and versatile chemical handles. Its straightforward synthesis and purification, combined with its utility as a chiral scaffold, make it an important tool for medicinal chemists. Its established role in constructing complex molecules, including protein degraders, ensures its continued relevance in the pursuit of novel therapeutics.

References

- Aladdin Scientific. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, min 97%, 1 gram.

- Advent Chembio. (n.d.). 1-Acetylpiperidine-3-carboxylic acid, 97%.

- ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid.

- Vulcanchem. (n.d.). (3S)-1-acetylpiperidine-3-carboxylic acid - 111479-21-1.

- Tradeindia. (n.d.). (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity.

- ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5.

- PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

Sources

- 1. (3S)-1-acetylpiperidine-3-carboxylic acid (111479-21-1) for sale [vulcanchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. chembk.com [chembk.com]

- 4. (s)-1-acetylpiperidine-3-carboxylic Acid - 95% Purity, Molecular Formula: C8h13no3, Molecular Weight: 171.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Acetylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]

- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 1-Acetylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical guide to understanding and determining the fundamental physical properties of 1-Acetylpiperidine-3-carboxylic acid, a key building block in modern medicinal chemistry. Recognizing the critical impact of physicochemical characteristics on drug substance developability, this guide focuses on two core parameters: melting point and solubility. We present experimentally reported values for both the racemic mixture and the (S)-enantiomer of the compound, highlighting the significant influence of stereochemistry. Furthermore, this document details robust, standards-compliant methodologies for the empirical determination of these properties, grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD). This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the accurate characterization of this and similar piperidine derivatives, thereby ensuring data integrity and facilitating informed decision-making in the pharmaceutical development pipeline.

Introduction: The Pivotal Role of Physical Properties in Drug Development

1-Acetylpiperidine-3-carboxylic acid is a heterocyclic compound of significant interest in the synthesis of novel therapeutic agents. Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its favorable pharmacokinetic properties. The carboxylic acid and N-acetyl functionalities provide versatile handles for synthetic elaboration, making it a valuable starting material for creating diverse chemical libraries.

Before a compound can advance through the rigorous stages of drug development, a thorough understanding of its fundamental physical properties is paramount. These characteristics, primarily its melting point and solubility, govern critical aspects of its behavior, from reaction kinetics in synthesis to bioavailability in preclinical studies.

-

Melting Point is a crucial indicator of a crystalline solid's purity and identity. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically lead to a depressed and broadened melting range. This parameter is vital for quality control, stability assessment, and providing a preliminary indication of the compound's lattice energy.

-

Solubility , particularly aqueous solubility, is a cornerstone of a drug candidate's developability profile. It directly influences absorption, distribution, and ultimately, the bioavailability of an orally administered therapeutic. Poor solubility can pose significant challenges in formulation and may necessitate extensive chemical modification or specialized drug delivery technologies.

This guide distinguishes between the racemic form of 1-Acetylpiperidine-3-carboxylic acid and its specific stereoisomers, as chirality can profoundly impact solid-state properties due to differences in crystal packing.

Physical Properties of 1-Acetylpiperidine-3-carboxylic Acid: A Comparative Overview

The physical properties of 1-Acetylpiperidine-3-carboxylic acid are highly dependent on its stereochemical form. The following table summarizes the reported values for the racemic mixture and the (S)-enantiomer, underscoring the necessity of precise sample identification.

| Property | Racemic 1-Acetylpiperidine-3-carboxylic acid | (S)-1-Acetylpiperidine-3-carboxylic acid |

| CAS Number | 2637-76-5 | 67028-98-4 |

| Molecular Formula | C₈H₁₃NO₃ | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol | 171.19 g/mol |

| Appearance | White to light yellow powder/crystal | White to off-white crystalline powder[1] |

| Melting Point | 131-132°C[2][3] | 146-148°C[1] |

| Aqueous Solubility | Approx. 2 g/L[2] | Slightly soluble in water[1] |

| Organic Solvent Solubility | No data available | Soluble in DMSO and methanol[1] |

Note: The term "slightly soluble" is a qualitative descriptor. For rigorous drug development, quantitative determination is essential.

Experimental Protocol for Melting Point Determination (Capillary Method)

The determination of a substance's melting range is a fundamental analytical procedure for identity and purity assessment. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[4][5]

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The melting range is the temperature span from the point at which the substance begins to collapse or form a visible liquid (onset of melting) to the point at which it is completely liquefied (clear point). For a pure substance, this range is typically narrow.

Causality Behind Experimental Choices

-

Sample Preparation: The sample must be thoroughly dried to avoid solvent effects that can depress the melting point. Gentle pulverization is necessary to ensure uniform packing and efficient heat transfer within the sample.[6]

-

Heating Rate: A rapid initial heating can be used to find an approximate melting point. However, for the final, accurate measurement, the heating rate must be slow (typically 1-2°C per minute) near the expected melting point.[7] A fast heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an erroneously wide and high melting range.

-

Apparatus Calibration: The accuracy of the melting point apparatus must be verified using certified reference standards with melting points bracketing the expected melting point of the sample.[4]

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 1-Acetylpiperidine-3-carboxylic acid sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, finely powder the sample.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. Alternatively, drop the tube through a long glass tube to facilitate packing.[8]

-

Continue until a packed column of 2-3 mm in height is achieved.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Heat the sample at a medium rate to about 20°C below the expected melting point.

-

Reduce the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

Self-Validating System

-

Repeatability: Perform the measurement in triplicate. The results should be in close agreement.

-

Mixed Melting Point: To confirm identity, mix the sample with an authentic reference standard in a 1:1 ratio. If the melting point of the mixture is not depressed, the sample is likely identical to the standard. A depression in the melting point indicates the presence of an impurity (in this case, the sample itself acts as an impurity to the standard, and vice-versa).

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Aqueous Solubility Determination

The following protocol for determining aqueous solubility is based on the Flask Method described in the OECD Guideline for the Testing of Chemicals, No. 105.[9][10] This method is suitable for substances with a solubility greater than 10⁻² g/L, which applies to 1-Acetylpiperidine-3-carboxylic acid.

Principle

The flask method involves saturating water with the test substance by agitation at a constant temperature. After reaching equilibrium, the concentration of the substance in the aqueous phase is determined by a suitable analytical method. This concentration represents the water solubility at that temperature.

Causality Behind Experimental Choices

-

Temperature Control: Solubility is highly temperature-dependent. Therefore, the experiment must be conducted in a thermostatically controlled environment (e.g., a water bath or incubator) to ensure accurate and reproducible results. The standard temperature is typically 20°C or 25°C.[9]

-

Equilibrium Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This is determined in a preliminary test by measuring the concentration at different time points until it becomes constant.

-

Phase Separation: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation is preferred over filtration for this purpose, as filtration can sometimes lead to adsorption of the solute onto the filter material.

-

Analytical Method: A validated, specific, and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately quantify the concentration of the dissolved substance.

Step-by-Step Methodology

-

Preliminary Test:

-

Add an excess amount of 1-Acetylpiperidine-3-carboxylic acid to a flask containing a known volume of deionized water.

-

Agitate the flask at a constant temperature (e.g., 25°C ± 0.5°C).

-

At various time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, separate the phases by centrifugation, and measure the concentration of the dissolved substance.

-

The time at which the concentration plateaus is the equilibrium time.

-

-

Definitive Test:

-

Prepare at least three flasks, each containing a known volume of deionized water.

-

Add an amount of 1-Acetylpiperidine-3-carboxylic acid to each flask that is in excess of its expected solubility.

-

Place the flasks in a shaker bath maintained at a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the flasks for a period equal to or slightly longer than the determined equilibrium time.

-

After agitation, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for settling of the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant of each flask.

-

Transfer the samples to centrifuge tubes and centrifuge at high speed to remove any remaining suspended solids.

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Analyze the diluted samples using a validated HPLC method to determine the concentration.

-

Prepare a calibration curve using standards of known concentration to quantify the sample concentrations.

-

-

Calculation:

-

Calculate the solubility in g/L using the measured concentration and the dilution factor.

-

The final solubility is the average of the results from the replicate flasks.

-

Visualization of the Solubility Determination Workflow

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

The accurate determination of physical properties such as melting point and solubility is a non-negotiable aspect of early-stage drug development. For 1-Acetylpiperidine-3-carboxylic acid, it is evident that stereochemistry plays a significant role in its solid-state characteristics, with the racemic mixture and the (S)-enantiomer exhibiting distinct melting points. This guide provides both the foundational data and the robust, authoritative methodologies required for researchers to characterize this important building block. By adhering to standardized protocols, such as those provided by the USP and OECD, scientists can ensure the generation of high-quality, reliable data, thereby fostering scientific integrity and enabling sound, data-driven decisions in the progression of new chemical entities from the laboratory to the clinic.

References

-

United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE.

-

National Analytical Corporation - Chemical Division. (s)-1-acetylpiperidine-3-carboxylic Acid. Tradeindia.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

-

ChemBK. 1-Acetylpiperidine-3-carboxylic acid.

-

ChemicalBook. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.

-

SSERC. Melting point determination.

Sources

- 1. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]

- 2. chembk.com [chembk.com]

- 3. 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 2637-76-5 [m.chemicalbook.com]

- 4. uspbpep.com [uspbpep.com]

- 5. â©741⪠Melting Range or Temperature [doi.usp.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Boeken [books.google.nl]

- 10. oecd.org [oecd.org]

An In-depth Technical Guide to 1-Acetyl-3-piperidinecarboxylic Acid: Nomenclature, Structure, and Synthetic Significance

This guide provides a comprehensive technical overview of 1-Acetyl-3-piperidinecarboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its nomenclature, structural features, physicochemical properties, synthesis, and applications, offering field-proven insights into its utility.

Introduction: A Versatile Piperidine Scaffold

1-Acetyl-3-piperidinecarboxylic acid, also known by its synonym N-acetylnipecotic acid, belongs to the piperidine class of heterocyclic compounds. Piperidine rings are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules due to their ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability[1]. The N-acetylation of the piperidine nitrogen and the presence of a carboxylic acid group at the 3-position create a bifunctional molecule with a unique conformational landscape and specific reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide aims to be a definitive resource for scientists working with or considering this compound for their research endeavors.

Nomenclature and Structural Elucidation

The systematic and unambiguous naming of a chemical entity is paramount for scientific communication. The structure of 1-Acetyl-3-piperidinecarboxylic acid is defined by a piperidine ring, an acetyl group attached to the nitrogen atom (position 1), and a carboxylic acid group at the 3-position of the ring.

-

IUPAC Name : 1-acetylpiperidine-3-carboxylic acid

-

Synonyms : N-Acetylnipecotic acid, 1-acetylnipecotic acid, N-Ac-(RS)-3-Piperidinecarboxylic acid[2]

-

Molecular Formula : C₈H₁₃NO₃[4]

-

Molecular Weight : 171.19 g/mol [4]

The structure incorporates a chiral center at the C3 position, and the commercially available material is often a racemic mixture.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is crucial for designing reaction conditions, purification protocols, and formulation studies.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [3] |

| Molecular Weight | 171.19 g/mol | [4] |

| Molecular Formula | C₈H₁₃NO₃ | [4] |

| CAS Number | 2637-76-5 | [3][4] |

| Melting Point | 131-132 °C | [2] |

| Water Solubility | Approx. 2 g/L | [3] |

| pKa (Predicted) | 4.25 ± 0.20 | [2] |

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of 1-Acetyl-3-piperidinecarboxylic acid involves the N-acetylation of its parent amino acid, nipecotic acid (piperidine-3-carboxylic acid).

Causality in Experimental Choices

-

Starting Material : Nipecotic acid is the logical precursor as it already contains the core piperidine-3-carboxylic acid scaffold. Its commercial availability as a racemate simplifies the synthesis of racemic 1-Acetyl-3-piperidinecarboxylic acid.

-

Acetylation Reagent : Acetic anhydride is a highly effective and common acetylating agent for amines. It is reactive, and the byproduct, acetic acid, is easily removed during workup. The reaction is often performed in the presence of a base (like sodium acetate) or in a solvent that can act as a base to neutralize the acetic acid formed, driving the reaction to completion[3].

-

Solvent : A variety of solvents can be used, often acetic acid itself or an inert solvent. The choice depends on the scale and the specific workup procedure.

-

Purification : The product is a solid, making recrystallization an effective method for purification. The choice of solvent for recrystallization will depend on the solubility profile of the product and impurities.

Representative Experimental Protocol: N-Acetylation of Nipecotic Acid

This protocol is a representative procedure based on standard organic chemistry transformations for N-acetylation of amino acids.

-

Reaction Setup : To a solution of nipecotic acid (1.0 equivalent) in glacial acetic acid, add acetic anhydride (1.1-1.5 equivalents).

-

Reaction Conditions : Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then co-evaporated with a solvent like toluene to remove residual acetic acid.

-

Purification : The crude product is triturated with a non-polar solvent such as diethyl ether to induce crystallization. The resulting solid is collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Note: Publicly available experimental spectroscopic data for 1-Acetyl-3-piperidinecarboxylic acid (CAS 2637-76-5) is scarce. The data presented here is based on theoretical predictions and analysis of related structures, such as the 4-isomer. This section serves as a guide for what a researcher should expect to observe.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for the piperidine ring protons, the acetyl methyl protons, and the carboxylic acid proton. Due to the conformational flexibility of the piperidine ring and the presence of the amide bond, some signals may appear as broad multiplets. The exact chemical shifts will be solvent-dependent.

-

Carboxylic Acid (COOH) : A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Piperidine Ring Protons : A complex series of multiplets between ~1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.

-

Acetyl Methyl (CH₃) : A sharp singlet around 2.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Carbonyl (C=O, Carboxylic Acid) : Expected around 175-180 ppm.

-

Carbonyl (C=O, Amide) : Expected around 170 ppm.

-

Piperidine Ring Carbons : Signals expected in the range of 20-55 ppm. The carbons attached to the nitrogen (C2, C6) will be in the 40-55 ppm region, while the other ring carbons (C3, C4, C5) will be more upfield.

-

Acetyl Methyl (CH₃) : A signal around 21-22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 172.09, and the sodiated adduct [M+Na]⁺ at m/z 194.07.

| Analytical Data | Expected Observations |

| ¹H NMR | Signals corresponding to acetyl protons (singlet, ~2.1 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Carbonyl signals for the amide (~170 ppm) and carboxylic acid (~175-180 ppm), piperidine ring carbons (~20-55 ppm), and an acetyl methyl carbon (~21-22 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 172.09. |

| Purity (by HPLC/NMR) | Typically >95% for commercially available or properly synthesized material. |

Applications in Research and Drug Development

1-Acetyl-3-piperidinecarboxylic acid is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the two reactive handles: the carboxylic acid, which can be converted to amides, esters, or other functional groups, and the piperidine ring, which serves as a scaffold.

It is cited as an important intermediate for various classes of therapeutic agents, including antipyretic, analgesic, and anticancer drugs[3]. While many specific examples in the literature utilize the isomeric 1-acetylpiperidine-4-carboxylic acid, the 3-substituted isomer offers a different spatial arrangement of functional groups, which can be critical for achieving desired target engagement in drug design.

A notable application is its use in the synthesis of novel carboxamide derivatives. For instance, a patent discloses the use of 1-acetylpiperidine-3-carboxylic acid (CAS 2637-76-5) as a reactant in the preparation of substituted isoindoline carboxamides, which are investigated for their therapeutic potential[5]. This highlights its role in generating libraries of compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-Acetyl-3-piperidinecarboxylic acid. It is known to be an irritant.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Acetyl-3-piperidinecarboxylic acid is a functionally rich building block with significant potential in synthetic and medicinal chemistry. Its defined structure, characterized by an N-acetylated piperidine ring and a C3-carboxylic acid, provides a versatile platform for the synthesis of diverse and complex molecules. While publicly available analytical data for this specific isomer is limited, its established synthetic route and documented use in the creation of novel chemical entities underscore its importance. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

IndiaMART. (n.d.). C8h13no3 Solid 1-Acetyl-Piperidine-3-Carboxylic Acid. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 7). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Retrieved January 12, 2026, from [Link]

-

University of Notre Dame. (n.d.). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. Retrieved January 12, 2026, from [Link]

-

Google Patents. (2017, March 17). United States Patent. Retrieved January 12, 2026, from [Link]

-

Molnova. (n.d.). Certificate of Analysis(Version 1.0). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

SciSpace. (n.d.). The synthesis of N-acetylneuraminic acid. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved January 12, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0219549). Retrieved January 12, 2026, from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024, January 15). 2.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 9). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. Retrieved January 12, 2026, from [Link]

-

CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material:. (n.d.). Retrieved January 12, 2026, from [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Biotechnological production and applications of N-acetyl-D-neuraminic acid: current state and perspectives. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Acetic acid, oxo-. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). L-Cysteine, N-acetyl-. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN114014773A - Preparation method of N-acetyl-L-aspartic acid.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. indiamart.com [indiamart.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Discovery and History of Piperidine Carboxylic Acids

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous scaffolds in modern medicinal chemistry.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a rigid, three-dimensional framework for precise functionalization. Within this broad class of compounds, piperidine carboxylic acids have carved out a particularly significant niche. These molecules, which are essentially conformationally constrained analogues of amino acids, have been instrumental in unraveling complex neurobiology and have served as the foundational starting point for numerous therapeutic agents.

This guide provides a comprehensive exploration of the discovery and history of key piperidine carboxylic acids, tracing their evolution from natural product isolates and early synthetic curiosities to indispensable tools in contemporary drug development. We will delve into the seminal discoveries that first hinted at their biological potential, the evolution of synthetic methodologies that unlocked their chemical diversity, and their ultimate translation into clinically relevant therapeutics, with a particular focus on their profound impact on our understanding of GABAergic neurotransmission.

Part 1: Foundational Discoveries - From Natural Alkaloids to Neurotransmitter Modulators

The story of piperidine carboxylic acids begins with two key isomers: nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), along with the structurally related natural product, guvacine.

The Early Syntheses and Natural Occurrence

Isonipecotic acid (piperidine-4-carboxylic acid) was first described in the scientific literature as early as 1944, prepared through the chemical reduction of its aromatic precursor, isonicotinic acid, in the presence of a platinum oxide catalyst.[3][4] This early work established a fundamental route to the saturated piperidine core from readily available pyridine derivatives.[3]

In parallel, the natural world provided another entry point into this chemical class. Guvacine, a tetrahydropyridine carboxylic acid, was identified as an alkaloid present in the nuts of the Areca catechu palm, commonly known as the betel nut.[5][6] Guvacine is structurally poised between the aromatic nicotinic acid and the fully saturated nipecotic acid.

The GABAergic Breakthrough

The true significance of these compounds remained largely unappreciated until the mid-1970s, a period of intense research into the neurochemistry of γ-aminobutyric acid (GABA). In 1950, GABA was discovered in the brain, and by 1967, it was firmly established as the primary inhibitory neurotransmitter in the central nervous system.[7] A pivotal drug design program, using the potent GABAA receptor agonist muscimol as a lead structure, led to a landmark discovery. Researchers designed and synthesized a series of conformationally constrained GABA analogues, which included guvacine and (R)-nipecotic acid.[8]

This research revealed a critical divergence in their pharmacological profiles:

-

GABA Uptake Inhibitors: Guvacine and (R)-nipecotic acid were identified as specific and potent inhibitors of GABA reuptake into neurons and glial cells.[8][9] They achieved this by blocking the GABA transporters (GATs), proteins responsible for clearing GABA from the synaptic cleft.[5][10]

-

GABA Receptor Agonists: In stark contrast, their respective isomers, isoguvacine and isonipecotic acid, were found to be specific agonists of the GABAA receptor, the primary ion channel that mediates GABA's inhibitory effects.[4][8]